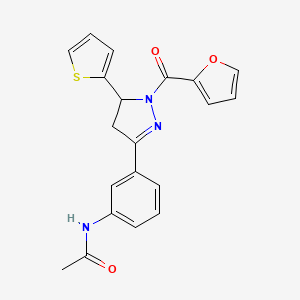

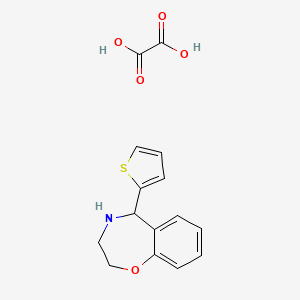

1-(1-苯甲基哌啶-4-基)-4-(5-(三氟甲基)吡啶-2-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including reductive amination, amide hydrolysis, and N-alkylation, as described in the synthesis of pyrazolopyridine derivatives . These methods are common in the synthesis of piperazine and benzylpiperidine analogs and could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been characterized using X-ray crystallography, revealing the influence of hydrogen bonds and π-π interactions on the molecular packing . These structural analyses are crucial for understanding the conformation and electronic parameters that may affect the biological activity of these compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the exact compound "1-(1-Benzylpiperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine". However, the synthesis and structural characterization of similar compounds suggest that they can participate in typical organic reactions such as amide bond formation and aromatic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylpiperidine and piperazine derivatives, such as solubility, bioavailability, and receptor binding affinity, are often determined in the context of their potential pharmacological applications. For instance, a benzoylpiperidine-based compound exhibited good oral bioavailability and plasma triglyceride-lowering effects in an animal model . Similarly, receptor binding assays are used to determine the affinity constants of these compounds for various receptors, which is indicative of their potential as ligands for therapeutic targets .

科学研究应用

G 蛋白偏向多巴胺能药物的发现

研究人员已经探索了具有 1,4-二取代芳香哌嗪结构基序的化合物的合成和药理特性,证明了它们充当多巴胺受体上的高亲和力部分激动剂的能力。特定杂环附录(例如吡唑并[1,5-a]吡啶)的结合导致化合物优先在多巴胺 D2 受体上激活 G 蛋白而不是 β-arrestin 募集。这些发现表明在治疗与多巴胺失调相关的疾病中具有潜在的治疗应用,突出了该化合物在设计具有最小副作用的新型治疗剂中的相关性 (Möller 等,2017)。

降压和抗心律失常作用

另一项研究集中于 1-取代吡咯烷-2-酮和吡咯烷衍生物的合成和药理评估,揭示了它们显着的抗心律失常和降压活性。3-(4-芳基哌嗪-1-基)丙基部分的存在对于这些作用至关重要,这归因于化合物的 α-肾上腺能受体阻断特性。这项研究强调了该化合物在开发心血管疾病新疗法中的潜力,表明其应用范围广泛,超出了中枢神经系统疾病 (Malawska 等,2002)。

合成和受体结合分析

吡唑并[1,5-a]吡啶衍生物的合成和体外受体结合分析已经进行,证明了此类化合物作为多巴胺受体配体的潜力。具体而言,苄基哌嗪部分上的取代模式的变化导致化合物对多巴胺受体(包括 D2 和 D4)具有不同的亲和力。这些研究有助于理解构效关系和受体特异性配体的开发,可用于神经系统疾病的研究和治疗 (Guca,2014)。

属性

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3N4/c23-22(24,25)19-6-7-21(26-16-19)29-14-12-28(13-15-29)20-8-10-27(11-9-20)17-18-4-2-1-3-5-18/h1-7,16,20H,8-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYYZYGCVICMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzylpiperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)

![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)

![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)

![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)